An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Ivermectin B1a and its Homologues
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Ivermectin B1a and its Homologues
This guide provides a comprehensive technical overview of the chemical structure and molecular weight of Ivermectin B1a, the principal active component of the broad-spectrum antiparasitic agent, Ivermectin. It also delves into the structural characteristics of its closely related homologue, Ivermectin B1b, and addresses the nomenclature of other potential minor components. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this critical pharmaceutical compound.
Introduction to Ivermectin: A Macrocyclic Lactone Powerhouse
Ivermectin is a potent endectocide belonging to the avermectin class of 16-membered macrocyclic lactones.[1] Discovered in the 1970s as a fermentation product of the soil actinomycete Streptomyces avermitilis, its derivatives have revolutionized both veterinary and human medicine in the treatment of a wide range of parasitic infections.[2] The commercially available drug is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (Ivermectin B1a) and 22,23-dihydroavermectin B1b (Ivermectin B1b).[3] The typical composition is at least 80% Ivermectin B1a and no more than 20% Ivermectin B1b.[1][3]
The profound biological activity of Ivermectin stems from its ability to selectively and with high affinity bind to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[4] This interaction leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and ultimately the death of the parasite.[4]
The Chemical Architecture of Ivermectin B1a
The chemical structure of Ivermectin B1a is a complex, polycyclic architecture characterized by a 16-membered macrocyclic lactone ring, a spiroketal moiety, and a disaccharide substituent. A thorough understanding of its three-dimensional arrangement and stereochemistry is paramount for comprehending its biological function and for the development of analytical methods.
Core Structure and Functional Groups
Ivermectin B1a is a semi-synthetic derivative of Avermectin B1a, obtained through the selective reduction of the C22-C23 double bond.[3] This hydrogenation enhances the safety and efficacy profile of the compound. The core structure features a pentacyclic framework with numerous stereocenters, making it a chiral molecule with specific spatial arrangements of its atoms.
Stereochemistry: The Key to Biological Activity
The absolute stereochemistry of Ivermectin B1a has been elucidated through extensive spectroscopic and crystallographic studies.[5][6] The molecule possesses a multitude of chiral centers, and their precise configuration is critical for its high-affinity binding to the target glutamate-gated chloride channels. Any alteration in the stereochemistry can lead to a significant loss of antiparasitic activity.
Molecular Formula and Weight of Ivermectin Components
The precise molecular weight is a fundamental property for the characterization and quantification of pharmaceutical compounds. The molecular weights of Ivermectin B1a and B1b differ slightly due to a minor structural variation.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| Ivermectin B1a | C48H74O14 | 875.1 | [4][7][8][9] |
| Ivermectin B1b | C47H72O14 | 861.1 | [10] |
Table 1: Molecular Formula and Weight of Ivermectin B1a and B1b.
The structural difference between Ivermectin B1a and B1b lies at the C-25 position, which bears a sec-butyl group in B1a and an isopropyl group in B1b.[11]
The Case of "Ivermectin B1d" and Other Impurities
The term "Ivermectin B1d" is not a standard or widely recognized nomenclature for a component of Ivermectin in the scientific literature. Extensive searches of chemical databases and peer-reviewed publications did not yield a definitive chemical structure or molecular weight for a compound with this designation.
It is plausible that "Ivermectin B1d" may refer to a minor process impurity or a degradation product. The manufacturing process of Ivermectin can result in the formation of several related substances. One study identified process impurities in bulk ivermectin, including 24-demethyl H2B1a, 3'-demethyl H2B1a, 3''-demethyl H2B1a, and 24a-hydroxy B2a isomer.[12][13] It is crucial for drug development and quality control to identify and characterize such impurities to ensure the safety and efficacy of the final drug product.[]
Experimental Protocols for Characterization and Separation
The analysis of Ivermectin and its components relies on a combination of chromatographic and spectroscopic techniques. These methods are essential for quality control, pharmacokinetic studies, and residue analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the separation and quantification of Ivermectin B1a and B1b.[15] Reversed-phase chromatography with a C18 column is typically employed.
Exemplary HPLC Method:
-
Column: C18, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water.[7]
-
Detection: UV absorbance at approximately 245 nm.[16]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[7]
This method allows for the effective separation of the closely related B1a and B1b components, enabling their individual quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of Ivermectin B1a. Specific proton signals in the spectrum can be used for quantification purposes with the use of an internal standard. For instance, the integrated signal of a specific proton in Ivermectin B1a can be compared to that of a known amount of an internal standard to determine its concentration.[11]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of Ivermectin and its related compounds.[9] Electrospray ionization (ESI) is a common ionization technique used for these large molecules. The high-resolution mass spectrometry data provides the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that are unique to the molecule, further confirming its identity.
Conclusion
Ivermectin B1a, the major component of the antiparasitic drug Ivermectin, possesses a complex and well-defined chemical structure with a molecular formula of C48H74O14 and a molecular weight of approximately 875.1 g/mol . Its intricate stereochemistry is fundamental to its potent biological activity. While Ivermectin is primarily a mixture of B1a and its homologue B1b, the term "Ivermectin B1d" does not correspond to a recognized standard component. A thorough understanding of the chemical properties of Ivermectin B1a, facilitated by analytical techniques such as HPLC, NMR, and MS, is essential for its continued development, quality control, and effective use in combating parasitic diseases.
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